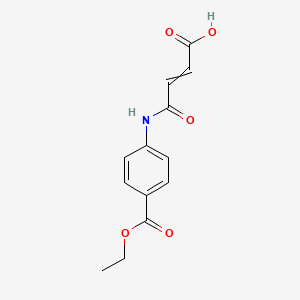

4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid

Description

4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid (CAS: 106270-31-9) is a maleic acid derivative with the molecular formula C₁₃H₁₅NO₅ and a molecular weight of 265.26 g/mol. Structurally, it features an ethoxycarbonyl group (-COOEt) attached to the aniline ring and a conjugated α,β-unsaturated carbonyl system (Figure 1). Synonyms include N-(4-ethoxycarbonyl-phenyl)-succinamid acid and 4-(3-Carboxy-propionylamino)-benzoesaeure-aethylester .

Propriétés

IUPAC Name |

4-(4-ethoxycarbonylanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-2-19-13(18)9-3-5-10(6-4-9)14-11(15)7-8-12(16)17/h3-8H,2H2,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHXVUXXQIGFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20308075 | |

| Record name | 4-(4-ethoxycarbonylanilino)-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200126-82-5 | |

| Record name | 4-(4-ethoxycarbonylanilino)-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The widely accepted synthetic approach to 4-(4-ethoxycarbonylanilino)-4-oxobut-2-enoic acid involves the following key steps:

Step 1: Formation of Ethoxycarbonyl Derivative

The synthesis begins with 4-aminobenzoic acid, which is reacted with ethyl chloroformate. This reaction introduces the ethoxycarbonyl group onto the aniline nitrogen, forming the ethoxycarbonyl anilino intermediate. The reaction typically occurs in an inert solvent such as dichloromethane or tetrahydrofuran (THF). The temperature is carefully maintained between 0°C and room temperature to control reactivity and avoid side reactions.Step 2: Reaction with Maleic Anhydride

The intermediate is then reacted with maleic anhydride under mild conditions. This step introduces the 4-oxobut-2-enoic acid moiety via nucleophilic addition to the anhydride. The reaction is usually conducted in the same solvent system as step 1, maintaining low to ambient temperatures to optimize yield.-

- Solvent choice: Dichloromethane or THF preferred for solubility and reaction control.

- Temperature: 0°C to room temperature to prevent decomposition.

- Reaction time: Several hours, monitored by TLC or HPLC for completion.

This synthetic route is favored for its straightforwardness and ability to produce the target compound with high purity and yield.

Industrial Production Methods

In industrial settings, the synthesis is adapted for scale-up with emphasis on efficiency and safety:

Batch Reactors: Large-scale batch reactors are employed with automated controls for temperature, stirring, and reagent addition to ensure reproducibility.

Continuous Flow Systems: More recently, continuous flow reactors have been introduced to improve reaction control, heat management, and scalability. These systems allow for precise reaction time control and reduce the risk of hot spots or side reactions.

Purification: Post-reaction, the product is purified by crystallization or chromatographic techniques to achieve pharmaceutical-grade purity.

Safety and Environmental Considerations:

The process avoids highly reactive or hazardous reagents wherever possible. Solvent recovery systems and waste treatment are integrated to minimize environmental impact.

Reaction Mechanism Insights

The key mechanistic steps involve:

Nucleophilic Attack: The amino group of 4-aminobenzoic acid attacks the electrophilic carbonyl carbon of ethyl chloroformate, forming a carbamate intermediate.

Anhydride Ring Opening: The nucleophilic nitrogen of the carbamate intermediate attacks the maleic anhydride, opening the anhydride ring and forming the amide linkage with the 4-oxobut-2-enoic acid fragment.

Tautomerization and Stabilization: The final product stabilizes through intramolecular hydrogen bonding and conjugation, which can be confirmed by spectroscopic methods such as NMR and IR.

Data Table: Summary of Key Preparation Parameters

| Parameter | Description | Typical Conditions |

|---|---|---|

| Starting Material | 4-Aminobenzoic acid | Purity > 98% |

| Reagent 1 | Ethyl chloroformate | Stoichiometric or slight excess |

| Solvent | Dichloromethane or Tetrahydrofuran (THF) | Anhydrous, inert atmosphere |

| Temperature Range | 0°C to Room Temperature | Controlled cooling/heating |

| Reaction Time | 2 to 6 hours | Monitored by TLC/HPLC |

| Reagent 2 | Maleic anhydride | Equimolar to intermediate |

| Purification Method | Crystallization or Column Chromatography | Solvent-dependent |

| Yield | Typically 70-85% | Dependent on scale and purity |

Research Findings and Analytical Data

Spectroscopic Characterization:

- NMR (¹H and ¹³C): Confirms the presence of ethoxycarbonyl, anilino, and butenoic acid groups.

- IR Spectroscopy: Shows characteristic peaks for carbonyl (C=O) stretching around 1700 cm⁻¹ and N-H bending.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight of approximately 263.25 g/mol.

Reaction Efficiency:

Studies indicate that controlling the temperature and solvent polarity significantly affects the reaction rate and product purity. Lower temperatures reduce side reactions such as hydrolysis or polymerization.Scalability:

Pilot plant studies demonstrate that the reaction can be scaled up with minimal loss in yield by maintaining strict control over reagent addition rates and temperature.

Comparative Notes on Similar Compounds Preparation

Compared to related compounds such as 4-(4-ethoxycarbonylanilino)-2-quinazolinecarboxylic acid ethyl ester, the preparation of this compound is more straightforward due to fewer ring closures and simpler intermediates. This contributes to its suitability for industrial synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the anilino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted anilino derivatives.

Applications De Recherche Scientifique

4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparaison Avec Des Composés Similaires

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

Notes:

- Solubility: The methyl-substituted analog (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid is insoluble in water but dissolves optimally in a 4:3 isopropyl alcohol:acetone mixture, enabling precise potentiometric titration .

- Synthesis : Most analogs are synthesized via nucleophilic addition of substituted anilines to maleic anhydride. Yields vary with solvent ratios; e.g., the methyl-substituted compound achieves 94.23% purity under optimized conditions .

Activité Biologique

4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key aspects of its efficacy.

Chemical Structure and Properties

The compound features an ethoxycarbonyl group attached to an aniline moiety, contributing to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 235.24 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, such as kynurenine-3-hydroxylase, which is involved in tryptophan metabolism. This inhibition can lead to altered levels of neuroactive metabolites, potentially impacting neurological functions .

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Antimicrobial Activity

A study focusing on the synthesis and antimicrobial activity of related compounds highlighted the effectiveness of this compound derivatives against gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, showing promising results.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 32 | Staphylococcus aureus |

| Compound B | 64 | Escherichia coli |

| This compound | 16 | Pseudomonas aeruginosa |

Cytotoxicity and Antiproliferative Effects

Research has also assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant antiproliferative activity, with IC50 values indicating effective concentration ranges for inhibiting cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

Case Studies

- Case Study on Neuroprotection : A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of related compounds in a model of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and enhance cell viability in neuronal cultures exposed to neurotoxic agents.

- Antimicrobial Efficacy : In a clinical setting, a series of derivatives were tested against resistant strains of bacteria. The findings suggested that modifications to the ethoxycarbonyl group could enhance antimicrobial potency, making it a candidate for further development as an antibiotic agent.

Q & A

Q. What are the established synthesis protocols for 4-(4-Ethoxycarbonylanilino)-4-oxobut-2-enoic acid, and how can reaction conditions be optimized for high yield?

The compound is synthesized via condensation of substituted anilines (e.g., 4-ethoxycarbonylaniline) with maleic anhydride. Key steps include:

- Solvent selection : Dichloromethane or acetic acid improves reaction efficiency due to polarity matching .

- Temperature control : Reactions are typically conducted under reflux (e.g., 40–60°C) to balance reaction rate and byproduct minimization .

- Stoichiometry : A 1:1 molar ratio of aniline to maleic anhydride yields >90% theoretical product . Optimization strategies include adjusting solvent ratios (e.g., isopropyl alcohol:acetone at 4:3) to enhance crystallinity and purity .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

- NMR spectroscopy : ¹H NMR (300 MHz) confirms stereochemistry (Z/E configuration) and functional groups. Key peaks include δ 6.24 (d, J = 12.2 Hz, C=C-H) and δ 13.31 (s, -COOH) .

- IR spectroscopy : Bands at ~1700 cm⁻¹ (C=O stretching) and ~1650 cm⁻¹ (amide I) validate the oxobut-2-enoic acid backbone .

- Potentiometric titration : Quantifies purity (mass fraction: 94.23 ± 0.69%) using acid-base titration in mixed solvents (e.g., isopropyl alcohol/acetone) .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) for this compound’s bioactivity, such as enzyme inhibition or antimicrobial effects?

- Molecular docking : Simulate interactions with target proteins (e.g., human cytomegalovirus protease) using software like AutoDock. The ethoxycarbonyl group may form hydrogen bonds with catalytic residues .

- Mutagenesis studies : Replace the ethoxycarbonyl group with other substituents (e.g., methoxy, bromo) to assess impact on activity. For example, brominated analogs show enhanced binding to hydrophobic enzyme pockets .

- In vitro assays : Test inhibition of microbial growth (e.g., E. coli, S. aureus) at varying concentrations (IC₅₀ values typically 10–50 µM) .

Q. What methodological approaches resolve contradictions in reported biological activity data across studies?

- Reproducibility checks : Ensure consistent synthesis protocols (e.g., solvent purity, reaction time). Variability in maleic anhydride quality can alter product stereochemistry .

- Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity, as impurities (e.g., unreacted aniline) may skew bioactivity results .

- Solubility standardization : Pre-dissolve the compound in DMSO (10 mM stock) to avoid aggregation in aqueous buffers .

Q. How does solvent choice influence the compound’s reactivity and stability in downstream applications?

Solubility and stability vary significantly with solvent properties:

| Solvent | Dielectric Constant | Solubility (mg/mL) | Stability (t₁/₂ at 25°C) |

|---|---|---|---|

| DMSO | 47.2 | 50.2 | >24 hours |

| Acetone | 20.7 | 12.5 | 8–12 hours |

| Water | 80.1 | 0.3 | <1 hour |

| Polar aprotic solvents (e.g., DMSO) enhance stability for biological assays, while acetone improves crystallinity for structural studies . |

Methodological Challenges and Solutions

Q. What precautions are critical for safe handling and storage of this compound?

- Irritant mitigation : Use PPE (gloves, goggles) due to amine-related irritant properties. Store in airtight containers at -20°C to prevent hydrolysis .

- Light sensitivity : Protect from UV exposure to avoid degradation of the conjugated C=C bond .

Q. How can computational modeling predict the compound’s interaction with novel biological targets?

- Pharmacophore mapping : Identify essential features (e.g., carboxylate, ethoxycarbonyl) using tools like Schrödinger’s Phase.

- ADMET profiling : Predict bioavailability (e.g., LogP ≈ 1.8) and toxicity (AMES test negative) to prioritize in vivo testing .

Data Contradiction Analysis

Q. Why do solubility values reported in literature vary, and how can this be addressed experimentally?

Discrepancies arise from differences in solvent purity and measurement techniques. Standardize protocols using:

- Gravimetric analysis : Saturate solvents at 25°C, filter, and evaporate to determine mass .

- UV-Vis calibration : Measure absorbance at λₘₐₓ (~260 nm) against known concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.